Diethyl 5,5-dicyanononanedioate
Overview
Description
Diethyl 5,5-dicyanononanedioate is an organic compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . This compound is characterized by the presence of two cyano groups and two ester groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5,5-dicyanononanedioate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl malonate with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5-dicyanononanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The ester groups can undergo condensation reactions with amines to form amides.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Condensation: Reagents such as primary amines and catalysts like acetic acid are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution: Formation of substituted nitriles.
Condensation: Formation of amides.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Diethyl 5,5-dicyanononanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles and esters.
Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 5,5-dicyanononanedioate involves its reactivity with various nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or condensation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks cyano groups.
Malononitrile: Contains cyano groups but lacks ester groups.
Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate): A related compound with different functional groups.
Uniqueness
Diethyl 5,5-dicyanononanedioate is unique due to the presence of both cyano and ester groups, which confer distinct reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
diethyl 5,5-dicyanononanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-20-13(18)7-5-9-15(11-16,12-17)10-6-8-14(19)21-4-2/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJFUYKTROELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(CCCC(=O)OCC)(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231819 | |
Record name | Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350475-35-2 | |
Record name | Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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